BI-811283 was developed by Boehringer Ingelheim and has been evaluated in clinical trials for its safety and efficacy in cancer treatment. It belongs to the class of kinase inhibitors, specifically targeting the Aurora B kinase, which plays a critical role in the regulation of mitosis and cytokinesis. The compound is noted for its high selectivity, exhibiting over 2000-fold selectivity against other kinases such as FLT3 and KIT, which helps minimize off-target effects that can lead to toxicity in patients .
In laboratory settings, the compound is often formulated using high-performance liquid chromatography to ensure purity and proper concentration before biological testing. The pharmacokinetic properties are assessed using validated assays that measure drug concentration in plasma and urine over time .
The molecular structure of BI-811283 can be described as follows:
Crystallographic studies have provided detailed insights into its binding mode with Aurora B kinase, revealing how structural elements facilitate effective inhibition . The Protein Data Bank (PDB ID: 5K3Y) contains data on the structural complex formed between Aurora B and BI-811283.
BI-811283 undergoes metabolic transformations primarily in the liver, where it is subject to enzymatic reactions that may alter its pharmacological properties. In vitro studies have shown that it can inhibit cell proliferation by inducing apoptosis in cancer cell lines through mechanisms involving cell cycle arrest at the G2/M phase.
The compound's mechanism of action includes:
The mechanism of action of BI-811283 is centered on its ability to inhibit Aurora B kinase, which is part of the chromosomal passenger complex crucial for proper mitotic progression. By binding to the ATP-binding site of Aurora B, BI-811283 prevents phosphorylation events necessary for chromosomal alignment and segregation during cell division.
This inhibition results in:
Preclinical studies have demonstrated that BI-811283 effectively reduces tumor growth in xenograft models, supporting its potential as a therapeutic agent against various malignancies.
BI-811283 exhibits several notable physical and chemical properties:
These properties are critical for formulation development, ensuring that the compound can be effectively delivered in clinical settings .
The primary application of BI-811283 lies within oncology as a targeted therapy for cancers characterized by overactive Aurora B kinase activity. Its selective inhibition profile makes it a promising candidate for combination therapies aimed at enhancing efficacy while reducing adverse effects associated with broader-spectrum kinase inhibitors.
Current research continues to explore its potential in treating various cancers, including those driven by mutations in key oncogenes such as BRAF and KRAS. Ongoing clinical trials are assessing its effectiveness both as a monotherapy and in combination with other treatments .
Aurora B kinase (AURKB), a serine/threonine kinase and enzymatic core of the Chromosomal Passenger Complex (CPC), is a master regulator of mitosis. It ensures accurate chromosome segregation, spindle assembly checkpoint activation, histone H3 phosphorylation (Ser10), and cytokinesis [1] [2] [3]. Overexpression of AURKB is a oncogenic hallmark observed in >90% of solid and hematologic malignancies, including non-small cell lung cancer (NSCLC), colorectal carcinoma, glioblastoma, and prostate cancer [3] [6] [8]. This dysregulation drives carcinogenesis through three primary mechanisms:
Table 1: Clinical Correlates of Aurora B Overexpression in Human Tumors
Tumor Type | Overexpression Frequency | Clinical Impact | Key References |
---|---|---|---|
Non-small cell lung cancer (NSCLC) | 60-80% | Reduced overall survival; paclitaxel resistance | [1] [3] |
Colorectal cancer | 70-85% | Shorter progression-free survival in metastatic disease | [3] [8] |
Glioblastoma | >90% | Association with tumor invasiveness and poor prognosis | [3] [6] |
Retinoblastoma | 65% | Correlation with optic nerve invasion (histological risk factor) | [3] |
BI 811283 emerged from rigorous target validation demonstrating AURKB’s non-redundant role in mitosis. Unlike AURKA (essential for embryonic development), AURKB knockout is compensated by AURKC in early development, making it a viable therapeutic target [2] [6]. BI 811283, developed by Boehringer Ingelheim, is an ATP-competitive, reversible inhibitor with 9 nM IC50 against AURKB. It exhibits >100-fold selectivity over AURKA and minimal off-target activity [1] [4].
Molecular Mechanism & Pharmacodynamic Profile
Preclinical Antitumor Efficacy
BI 811283 demonstrated broad activity across in vitro and in vivo models:
Table 2: Preclinical Profile of BI 811283
Parameter | Finding | Model System | Significance |
---|---|---|---|
AURKB IC50 | 9 nM | Biochemical assay | High target potency |
Antiproliferative EC50 | <14 nM across 24 cell lines | In vitro tumor cell lines | Broad-spectrum activity |
Tumor Growth Inhibition | 90% (HCT116); 65% regression (NCI-H460) | Murine xenografts | Dose-dependent efficacy |
Key Biomarker Response | >70% pHH3 reduction within 24h | Skin biopsies/tumor tissue | Proof of mechanism |
Clinical Translation Rationale
Phase I trials (NCT00701324) confirmed BI 811283’s mechanism-driven efficacy:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7